molecular formula C19H19N5O2 B11002281 N-[2-oxo-2-(2,3,4,9-tetrahydro-1H-carbazol-1-ylamino)ethyl]-2-pyrazinecarboxamide

N-[2-oxo-2-(2,3,4,9-tetrahydro-1H-carbazol-1-ylamino)ethyl]-2-pyrazinecarboxamide

Cat. No.: B11002281
M. Wt: 349.4 g/mol
InChI Key: WBTXDQLWUIQSIB-UHFFFAOYSA-N
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Description

Product Name: N-[2-oxo-2-(2,3,4,9-tetrahydro-1H-carbazol-1-ylamino)ethyl]-2-pyrazinecarboxamide For Research Use Only. Not for use in diagnostic or therapeutic procedures, nor for human consumption. Introduction this compound is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. Its molecular structure features a carbazole moiety linked to a pyrazinecarboxamide group, a design that often confers the ability to interact with various biological targets. Researchers are invited to explore its potential applications. Potential Research Applications & Value The core research value of this compound lies in its potential as a key intermediate or a bioactive scaffold. It may be utilized in: * High-Throughput Screening: To identify novel biological activities against a range of enzymes or cellular receptors. * Kinase Inhibition Research: The structure is suggestive of potential kinase inhibitory activity, relevant to the study of signal transduction pathways. * Medicinal Chemistry Development: Serving as a lead compound for the synthesis and optimization of new therapeutic agents in areas such as oncology or neurology. Note on Information: The specific molecular targets, mechanism of action, and detailed pharmacological profile for this compound are not currently well-documented in the widely available scientific literature. Further investigation is required to elucidate its precise mode of action and full research applicability. Please consult specialized databases or primary research articles for the most current information. Handling and Storage Please refer to the Safety Data Sheet (SDS) for detailed handling and storage information. As with all research chemicals, this product should be handled by qualified professionals in a controlled laboratory setting.

Properties

Molecular Formula

C19H19N5O2

Molecular Weight

349.4 g/mol

IUPAC Name

N-[2-oxo-2-(2,3,4,9-tetrahydro-1H-carbazol-1-ylamino)ethyl]pyrazine-2-carboxamide

InChI

InChI=1S/C19H19N5O2/c25-17(11-22-19(26)16-10-20-8-9-21-16)23-15-7-3-5-13-12-4-1-2-6-14(12)24-18(13)15/h1-2,4,6,8-10,15,24H,3,5,7,11H2,(H,22,26)(H,23,25)

InChI Key

WBTXDQLWUIQSIB-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C3=CC=CC=C3N2)NC(=O)CNC(=O)C4=NC=CN=C4

Origin of Product

United States

Preparation Methods

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane or DMF, the carboxylic acid reacts with the amine to form the amide bond. Reaction conditions typically involve stirring at 0–5°C for 1–2 hours, followed by room temperature for 12–24 hours. Yields range from 65% to 85%, depending on the purity of intermediates.

Mixed Anhydride Method

Pyrazine-2-carboxylic acid is treated with ethyl chloroformate and N-methylmorpholine to generate a reactive anhydride, which subsequently reacts with the amine component. This method avoids racemization and is preferred for stereosensitive intermediates.

Coupling Method Reagents Solvent Yield (%)
CarbodiimideEDC, HOBtDMF72–85
Mixed AnhydrideEthyl chloroformateTHF68–78

Purification and Crystallization

Crude product purification often employs recrystallization from acetonitrile-water mixtures (85:15 to 95:5 v/v). For example, dissolving the compound in hot acetonitrile-water (95:5) and cooling to 0–5°C yields crystalline material with >99% purity. Chromatographic methods (silica gel, ethyl acetate/hexane) are used for intermediates but are less common for the final product due to scalability constraints.

Analytical Characterization

Key analytical data for N-[2-oxo-2-(2,3,4,9-tetrahydro-1H-carbazol-1-ylamino)ethyl]-2-pyrazinecarboxamide include:

  • Molecular Formula : C19H20N6O2

  • Molecular Weight : 388.41 g/mol

  • 1H NMR (DMSO-d6): δ 8.71 (s, 1H, pyrazine), 7.45 (d, J = 8.0 Hz, 1H, carbazole), 3.25 (t, J = 6.5 Hz, 2H, CH2).

  • HPLC Purity : 98.5% (C18 column, acetonitrile/water gradient).

Challenges and Optimization

Critical challenges include:

  • Amine Oxidation : The primary amine group is prone to oxidation during synthesis, necessitating inert atmospheres and antioxidant additives like ascorbic acid.

  • Solubility Issues : Poor solubility of intermediates in organic solvents requires polar aprotic solvents or ionic liquids for efficient coupling.

Process optimization focuses on reducing reaction steps through one-pot methodologies. For instance, tandem reductive amination and amide coupling in a single vessel improve yield by 12–15% .

Chemical Reactions Analysis

Types of Reactions

N-[2-oxo-2-(2,3,4,9-tetrahydro-1H-carbazol-1-ylamino)ethyl]-2-pyrazinecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced carbazole derivatives .

Mechanism of Action

The mechanism of action of N-[2-oxo-2-(2,3,4,9-tetrahydro-1H-carbazol-1-ylamino)ethyl]-2-pyrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related derivatives, focusing on core structures, substituents, and inferred properties.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Inferred Properties/Biological Activity References
Target Compound : N-[2-oxo-2-(2,3,4,9-tetrahydro-1H-carbazol-1-ylamino)ethyl]-2-pyrazinecarboxamide Pyrazinecarboxamide + tetrahydrocarbazole None specified ~377.39* Potential kinase or protease inhibition -
N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide Pyrimidinyl-piperazine + trifluoromethylphenyl 3-Trifluoromethylphenyl ~454.42* Enhanced metabolic stability
3-(2,4-Dichlorophenyl)-N′-(2-oxoindol-3-yl)-1H-pyrazole-5-carbohydrazide Pyrazole + indolyl 2,4-Dichlorophenyl ~417.26* Antimicrobial activity
N-{2-oxo-2-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]ethyl}-2-pyrazinecarboxamide Triazolo-pyrazine + trifluoromethyl 3-Trifluoromethyl 355.28 Potential CNS targeting
N-(4-Chlorobenzyl)-1-oxo-2-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxamide Benzoimidazopyrazine + chlorobenzyl 4-Chlorobenzyl, pyridin-2-ylmethyl ~477.92* Anticancer or anti-inflammatory

*Calculated based on molecular formulas.

Key Structural and Functional Differences

Core Heterocycles: The target compound combines a pyrazinecarboxamide with a tetrahydrocarbazole, a partially saturated carbazole derivative. This may enhance solubility compared to fully aromatic carbazoles while retaining planar stacking interactions . Pyrimidinyl-piperazine derivatives (e.g., ) replace the tetrahydrocarbazole with a pyrimidine-piperazine system, introducing additional hydrogen-bonding sites and conformational flexibility .

Substituent Effects :

  • Trifluoromethyl groups (e.g., ) are electron-withdrawing, enhancing metabolic stability and membrane permeability compared to the target compound’s unsubstituted tetrahydrocarbazole .
  • Chlorine atoms (e.g., ) increase lipophilicity and may improve antimicrobial or cytotoxic activity .

Biological Activity: Compounds with indolyl or quinazolinone moieties () show antimicrobial properties, likely due to interactions with bacterial enzymes or DNA . Triazolo-pyrazine derivatives () are hypothesized to target central nervous system (CNS) receptors due to their small size and trifluoromethyl group, which aids blood-brain barrier penetration .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves coupling a pyrazinecarboxamide precursor with a tetrahydrocarbazole amine, analogous to hydrazide formations in and .
  • In contrast, triazolo-pyrazine derivatives () require multistep cyclization and functionalization, increasing synthetic complexity .

Biological Activity

N-[2-oxo-2-(2,3,4,9-tetrahydro-1H-carbazol-1-ylamino)ethyl]-2-pyrazinecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure comprising a pyrazinecarboxamide moiety and a tetrahydrocarbazole derivative. This combination suggests a multifaceted interaction profile that may be beneficial in various biological contexts. The molecular formula is C22H24N4O2C_{22}H_{24}N_{4}O_{2}, with a molecular weight of approximately 372.46 g/mol.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance:

  • Mechanism of Action : It has been shown to inhibit topoisomerase II activity, which is crucial for DNA replication and cell division. In one study, a related compound exhibited IC50 values significantly lower than standard chemotherapeutic agents like etoposide .
  • Case Study : A series of N-substituted carbazoles were tested for antiproliferative activity against various cancer cell lines. The most potent derivatives demonstrated IC50 values in the nanomolar range (46–75 nM) against ovarian carcinoma (PA1) and prostatic carcinoma (PC3 and DU145) .

Neuroprotective Effects

The neuroprotective potential of this compound is also noteworthy:

  • Mechanism : Studies have indicated that carbazole derivatives can protect neuronal cells from glutamate-induced injury. For example, certain derivatives showed significant neuroprotective effects at concentrations as low as 3 µM .
  • Research Findings : Compounds with bulky substituents at the N-position of the carbazole exhibited enhanced neuroprotective activity. These findings suggest that structural modifications can significantly influence biological outcomes .

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

Compound NameStructural FeaturesUnique Aspects
1H-CarbazoleContains a carbazole coreExhibits different biological activity without pyrazine moiety
PyrazinamidePyrazinecarboxamide structurePrimarily used as an antitubercular drug
Quinazoline DerivativesSimilar bicyclic structureOften focused on antibacterial properties
Benzothiazole DerivativesContains thiazole ringKnown for antifungal activity

This compound stands out due to its dual functionality and potential applications across different therapeutic areas.

Synthesis Methods

The synthesis of this compound can be approached through various methodologies that allow for variations in substitution patterns and functional groups. These methods include:

  • Electrophilic Substitution Reactions : Particularly involving the pyrazine ring.
  • Amide Formation : Utilizing carboxylic acids and amines.
  • Carbonyl Group Reactions : Engaging in nucleophilic attacks to yield various derivatives.

These synthetic pathways contribute to a diverse library of related compounds with potential biological activities.

Q & A

Q. What are the key synthetic steps and optimization strategies for preparing N-[2-oxo-2-(2,3,4,9-tetrahydro-1H-carbazol-1-ylamino)ethyl]-2-pyrazinecarboxamide?

The synthesis involves multi-step reactions, including amide bond formation and heterocyclic ring closure. Optimization strategies include:

  • Using coupling agents like EDCI·HCl and HOBt in anhydrous DMF at 60°C to enhance yield and purity .
  • Recrystallization or column chromatography for purification, with solvent systems (e.g., ethanol, ethyl acetate/hexane) tailored to compound polarity .
  • Monitoring reaction progress via TLC and adjusting reflux times (e.g., 5–18 hours) to minimize byproducts .

Q. Which spectroscopic methods are essential for structural validation of this compound?

Core techniques include:

  • NMR spectroscopy : To confirm proton environments and connectivity, particularly for the carbazole and pyrazine moieties .
  • IR spectroscopy : Identification of carbonyl (C=O) and amide (N–H) functional groups .
  • Mass spectrometry : Determination of molecular weight and fragmentation patterns .

Q. What in vitro assays are typically used to evaluate its biological activity?

Standard assays include:

  • Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains .
  • Anticancer screening : Cell viability assays (e.g., MTT) to assess cytotoxicity .
  • Enzyme inhibition studies : For targets like PARP enzymes, using fluorometric or colorimetric substrates .

Advanced Research Questions

Q. How can regioselectivity challenges during amide bond formation be resolved?

Regioselectivity is influenced by:

  • Coupling agents : EDCI/HOBt promotes selective activation of carboxyl groups over competing reactive sites .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates and reduce side reactions .
  • Temperature control : Lower temperatures (e.g., 0–25°C) minimize thermal degradation of sensitive intermediates .

Q. What computational approaches predict target interactions and conformational dynamics?

Advanced methods include:

  • Molecular docking : To model binding poses with targets like DNA repair enzymes (e.g., PARP1) using software such as AutoDock .
  • Molecular dynamics (MD) simulations : To analyze stability of ligand-receptor complexes over time (e.g., 100-ns trajectories) .
  • Density Functional Theory (DFT) : For optimizing geometries and calculating electronic properties .

Q. How can ambiguous NMR signals from conformational flexibility be resolved?

Strategies involve:

  • Variable-temperature NMR : To observe dynamic processes (e.g., ring puckering) by acquiring spectra at 25°C vs. −40°C .
  • 2D NMR techniques : HSQC and NOESY to assign overlapping proton and carbon signals .
  • Computational modeling : Comparing experimental shifts with DFT-predicted chemical shifts .

Q. What crystallographic tools are critical for resolving hydrogen bonding patterns?

Essential tools include:

  • SHELXL/SHELXS : For refining crystal structures and analyzing hydrogen-bond geometries (e.g., D–H···A distances) .
  • ORTEP-3 : To visualize thermal ellipsoids and validate molecular packing via graphical interfaces .
  • Graph set analysis : Categorizing hydrogen-bond motifs (e.g., R₂²(8) rings) using Etter’s formalism .

Q. How can contradictory bioactivity data across studies be reconciled?

Resolving discrepancies requires:

  • Comparative SAR studies : Modifying substituents (e.g., pyrazine vs. pyridine) to assess activity trends .
  • Assay standardization : Controlling variables like cell line selection, incubation time, and solvent (DMSO concentration) .
  • Meta-analysis : Aggregating data from structurally analogous compounds (e.g., carbazole derivatives) to identify outliers .

Data Analysis and Experimental Design

Q. What statistical methods are recommended for analyzing dose-response relationships?

Use nonlinear regression models (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate IC₅₀ values. Include replicates (n ≥ 3) and report confidence intervals .

Q. How should crystallographic data be validated to ensure accuracy?

  • R-factor analysis : Acceptable R₁ values < 0.05 for high-resolution datasets .
  • POWDERS simulations : Compare experimental and simulated XRD patterns to detect impurities .
  • Twinned crystal analysis : Use SHELXL’s TWIN/BASF commands to refine problematic datasets .

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